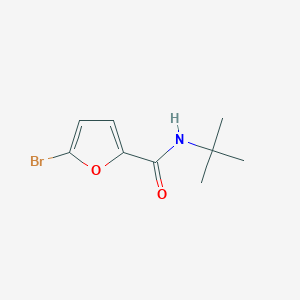
2-(2-Bromo-3-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromo-3-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 958454-33-6 . It has a molecular weight of 233.04 and its IUPAC name is (2-bromo-3-fluorophenyl)acetic acid . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2-Bromo-3-fluorophenyl)acetic acid” is 1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) . This code provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
2-(2-Bromo-3-fluorophenyl)acetic acid: is utilized in pharmaceutical research as a building block for the synthesis of various compounds. Its unique structure allows for the creation of novel molecules that can be tested for therapeutic properties. For instance, it can be used to develop new anti-inflammatory drugs or analgesics due to its acetic acid moiety, which is a common functional group in many pain-relieving medications .
Material Science
In material science, this compound serves as a precursor for the synthesis of complex polymers. The bromine and fluorine atoms can be used to introduce cross-linking in polymers, which enhances their thermal stability and mechanical strength. This makes them suitable for high-performance materials used in aerospace or automotive industries .
Agrochemical Synthesis
The bromo-fluoro phenyl ring of 2-(2-Bromo-3-fluorophenyl)acetic acid is valuable in the synthesis of agrochemicals. It can be incorporated into pesticides and herbicides, providing them with the ability to disrupt the growth of unwanted plants or pests without affecting the crops .
Analytical Chemistry
This compound is also important in analytical chemistry, where it can be used as a standard or reference material in chromatography. Its distinct chemical signature allows for the accurate calibration of instruments and helps in the identification of similar compounds in complex mixtures .
Organic Synthesis
In organic synthesis, 2-(2-Bromo-3-fluorophenyl)acetic acid is a versatile intermediate. It can undergo various chemical reactions such as Suzuki coupling or Heck reaction, leading to the production of a wide array of organic compounds. This is particularly useful in the field of synthetic chemistry for the creation of new molecules .
Medicinal Chemistry
Medicinal chemists use 2-(2-Bromo-3-fluorophenyl)acetic acid to design and synthesize potential drug candidates. The presence of halogen atoms makes it a good candidate for creating active pharmaceutical ingredients (APIs) that have improved pharmacokinetic properties .
Bioconjugation
This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. The bromine atom can be used for further functionalization, allowing for the targeted delivery of drugs or imaging agents to specific cells or tissues .
Environmental Science
Lastly, in environmental science, researchers can study the breakdown products of 2-(2-Bromo-3-fluorophenyl)acetic acid to understand its environmental impact. This includes investigating its biodegradability and potential to form persistent organic pollutants .
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that “2-(2-Bromo-3-fluorophenyl)acetic acid” may cause serious eye irritation (Hazard Statements H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary statements P305;P338;P351) .
Propiedades
IUPAC Name |
2-(2-bromo-3-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCHYZKUKPMGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650425 |
Source


|
| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-3-fluorophenyl)acetic acid | |
CAS RN |
958454-33-6 |
Source


|
| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)


![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)
